![molecular formula C9H6N2O2 B2767441 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde CAS No. 959617-00-6](/img/structure/B2767441.png)
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Overview
Description
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a chemical compound with the CAS Number: 959617-00-6. It has a molecular weight of 174.16 . It is a powder form substance .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is the core structure of the compound , has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
The compound is a powder form substance . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Introduction of Benzo[h]quinoline and 1,10-Phenanthroline Subunits : Through the Friedländer synthesis methodology, derivatives of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde have been utilized to introduce benzo[h]quinoline and 1,10-phenanthroline subunits, demonstrating the compound's versatility in synthesizing complex heterocyclic systems (Riesgo, Jin, & Thummel, 1996).
Three-Component Reaction Forming Naphthyridones : A novel three-component reaction forming dihydro 2,7-naphthyridine-1-ones showcases the compound's potential in synthesizing lophocladine analogs, indicating its importance in creating complex organic molecules (Sellstedt & Almqvist, 2011).
Silver-Catalyzed Tandem Synthesis : A silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines demonstrates the compound's application in efficiently creating functionalized heterocycles, which are valuable in various synthetic applications (Verma et al., 2013).
Biological Applications
Antitumor Activities : The synthesis of novel functionalized 1,8-naphthyridine derivatives, including those derived from 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, and their evaluation for antiproliferative properties in vitro against cancer cells highlight the compound's potential in medicinal chemistry and drug development (Fu et al., 2015).
Material Science
Fluorescent Probe for Al3+ : The development of a Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al3+ demonstrates the compound's utility in sensing and material science applications, offering a pathway to high selectivity towards Al3+ ions (Yue, Li, & Yang, 2017).
Safety And Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVSTBHQCEKOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde |
Synthesis routes and methods
Procedure details
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